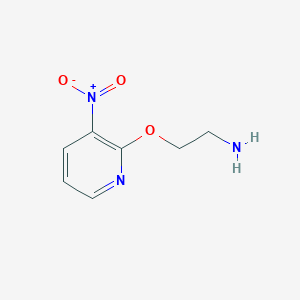

2-(2-Aminoethoxy)-3-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-(3-nitropyridin-2-yl)oxyethanamine |

InChI |

InChI=1S/C7H9N3O3/c8-3-5-13-7-6(10(11)12)2-1-4-9-7/h1-2,4H,3,5,8H2 |

InChI Key |

YCBWWCJYXJLPLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)OCCN)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminoethoxy 3 Nitropyridine and Its Precursors

Retrosynthetic Analysis of 2-(2-Aminoethoxy)-3-nitropyridine

A retrosynthetic analysis of this compound suggests several viable synthetic pathways. The primary disconnection points are the ether linkage and the C-N bond of the amino group, as well as the nitro group on the pyridine (B92270) ring.

The most straightforward disconnection is at the ether bond (C-O), which points to a nucleophilic substitution reaction. This retrosynthetic step suggests two main precursor strategies:

Route A: Disconnecting the ether bond suggests 2-hydroxy-3-nitropyridine (B160883) and a suitable 2-aminoethylating agent as precursors.

Route B: An alternative disconnection at the same ether bond points towards a halopyridine precursor, such as 2-chloro-3-nitropyridine (B167233), and ethanolamine (B43304). This is often a more practical approach due to the higher reactivity of halopyridines in nucleophilic aromatic substitution reactions.

Further disconnection of the nitro group from the pyridine ring in both routes leads back to 2-hydroxypyridine (B17775) or 2-chloropyridine (B119429) as fundamental starting materials. The amino group on the ethyl chain can be introduced either directly using ethanolamine or in a protected form, followed by a deprotection step.

Classical Synthetic Routes to this compound

The classical synthesis of this compound and its precursors primarily revolves around fundamental organic reactions such as O-alkylation, amination, and nitration.

O-Alkylation Reactions in 2-Hydroxypyridine Systems

The O-alkylation of a 2-hydroxypyridine system is a key step in one of the potential synthetic routes to the target molecule. This transformation typically involves the reaction of a 2-hydroxypyridine derivative with an alkyl halide in the presence of a base.

A crucial precursor, 2-hydroxy-3-nitropyridine, can be synthesized by the nitration of 2-hydroxypyridine. A patented method describes dissolving 2-hydroxypyridine in pyridine and adding nitric acid dropwise in an ice bath. The reaction mixture is then stirred at room temperature. This process is repeated multiple times to achieve the desired product after neutralization and workup google.com.

The subsequent O-alkylation of 2-hydroxy-3-nitropyridine with a suitable 2-aminoethylating agent, such as 2-bromoethylamine (B90993) or a protected version, would yield the desired ether linkage. The choice of base and solvent is critical to favor O-alkylation over N-alkylation of the pyridone tautomer.

Amination Reactions on Precursor Intermediates

The introduction of the aminoethoxy side chain can also be achieved through a nucleophilic aromatic substitution reaction on a suitable precursor, most commonly a 2-halopyridine. The reaction of 2-chloro-3-nitropyridine with ethanolamine represents a direct and efficient method for the synthesis of this compound. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack.

A similar reaction is the synthesis of 2-(3'-diethylaminothiophenoxy)-3-nitro-pyridine, which is achieved by reacting 2-chloro-3-nitropyridine with 3-diethylaminothiophenol prepchem.com. This demonstrates the feasibility of displacing the chloro group with a nucleophile containing a side chain.

The synthesis of the key precursor, 2-chloro-3-nitropyridine, can be accomplished through a multi-step process starting from 2-pyridone. This involves a nitration reaction followed by an N-alkylation for protection, a directional chlorination, and a dealkylation protection reaction google.com.

Nitration Strategies in Pyridine Derivatives

The nitration of the pyridine ring is a fundamental step in the synthesis of the target molecule's precursors. The position of nitration is influenced by the existing substituents on the pyridine ring.

For the synthesis of 2-amino-3-nitropyridine (B1266227), a common precursor, the nitration of 2-aminopyridine (B139424) is often challenging due to the formation of a mixture of isomers, with 2-amino-5-nitropyridine (B18323) being the major product orgsyn.org. A more selective method involves a multi-step process starting from 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine. This intermediate is then nitrated to yield 2-amino-5-bromo-3-nitropyridine, and a subsequent reduction removes the bromo group orgsyn.orgpatsnap.com.

The nitration of 2-hydroxypyridine to 2-hydroxy-3-nitropyridine is typically carried out using a mixture of nitric acid and a suitable solvent like pyridine google.com. Similarly, 3-hydroxypyridine (B118123) can be nitrated to 3-hydroxy-2-nitropyridine (B88870) using potassium nitrate (B79036) in acetic anhydride (B1165640) chemicalbook.com.

The synthesis of 2-chloro-6-alkoxy-3-nitropyridines is achieved by the nitration of 2-chloro-6-alkoxypyridines with a mixture of concentrated sulfuric acid and nitric acid google.com. A patent also describes the nitration of N,N'-di-(3-pyridyl)-urea to selectively yield the 2-nitro derivative, which is then hydrolyzed to 2-nitro-3-aminopyridine google.com.

Advanced and Novel Synthetic Approaches to this compound

While classical methods provide reliable pathways, modern synthetic chemistry seeks more efficient and selective approaches, often involving catalysis.

Catalytic Methods in Aminoethoxy-Nitropyridine Synthesis

Catalytic methods can offer significant advantages in terms of reaction conditions, yields, and selectivity. In the context of synthesizing this compound, catalytic approaches could be applied to the amination or O-alkylation steps.

For instance, palladium-catalyzed amination reactions are well-established for the formation of C-N bonds in aromatic systems. While a specific catalytic synthesis for this compound is not prominently documented, the general principles of such reactions could be applied. This would involve the coupling of a 2-halopyridine precursor with a protected form of ethanolamine in the presence of a palladium catalyst and a suitable ligand.

The synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine (B151482) and sodium methoxide (B1231860) in methanol (B129727) demonstrates a non-catalytic nucleophilic substitution chemicalbook.com. However, similar transformations on related substrates are increasingly being achieved under milder, catalytic conditions.

The development of catalytic systems for the direct C-H amination or O-alkylation of pyridine derivatives is an active area of research and could provide more atom-economical routes to the target molecule in the future.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. rroij.com These principles aim to reduce or eliminate hazardous substances, maximize resource efficiency, and ensure safety. rroij.comacs.org

Key green chemistry considerations for the proposed synthesis of this compound from 2-chloro-3-nitropyridine and 2-aminoethanol include:

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org In this synthesis, a high atom economy is inherently achievable as it is an addition-elimination reaction with few byproducts.

Safer Solvents and Auxiliaries: Traditional SNAr reactions often employ polar aprotic solvents like DMF or DMSO, which have toxicity concerns. A greener approach would involve screening for safer alternatives such as ethanol, water, or mixtures thereof. rroij.comijcrcps.com Studies on other pyridine syntheses have demonstrated successful reactions at ambient temperatures in ethanol-water mixtures, significantly improving the green profile of the process. ijcrcps.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever feasible, significantly reduces energy consumption. Microwave-assisted synthesis can also be a green alternative, as it often dramatically reduces reaction times, thereby lowering energy use compared to conventional heating. sci-hub.se

Use of Renewable Feedstocks: While the core pyridine ring is typically derived from petrochemical sources, the nucleophile, 2-aminoethanol, can potentially be sourced from bio-ethanol, aligning with the principle of using renewable feedstocks.

Reduce Derivatives: The use of protecting groups should be minimized or avoided as it introduces extra steps (protection/deprotection) and increases waste. acs.org In the synthesis of this compound, the nucleophile (2-aminoethanol) has two nucleophilic sites (amine and hydroxyl). A carefully controlled reaction could favor O-alkylation over N-alkylation, avoiding the need to protect the amino group.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of nitropyridine derivatives, particularly concerning safety, efficiency, and scalability. This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions. youtube.com

For the synthesis of this compound, a flow chemistry setup would be highly beneficial. The reaction of 2-chloro-3-nitropyridine with 2-aminoethanol could be performed by mixing the two reagent streams in a T-mixer before passing them through a heated reactor coil. A back-pressure regulator is crucial to allow the system to operate at temperatures above the solvent's boiling point, which can dramatically increase reaction rates. youtube.comacsgcipr.org

Advantages of Flow Chemistry for this Synthesis:

Enhanced Safety: Nitrated aromatic compounds can be thermally unstable. The small reactor volume in flow systems minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with potential runaway reactions.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors ensures efficient heat exchange, enabling precise temperature control and preventing the formation of hot spots.

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction parameters such as temperature, residence time, and reagent ratios, accelerating the optimization process.

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors.

High-temperature flow reactors, capable of reaching 250°C, can facilitate SNAr reactions even with less reactive substrates or in greener, less polar solvents that would be too slow under batch conditions. youtube.comacsgcipr.org

Optimization of Synthetic Yields and Selectivity for this compound

Optimizing the synthesis of this compound is essential for maximizing product yield and purity while minimizing waste and cost. This involves a systematic investigation of various reaction parameters.

Reaction Condition Screening and Optimization

The reaction between 2-chloro-3-nitropyridine and 2-aminoethanol is influenced by several factors, including temperature, base, and the molar ratio of reactants. A systematic screening of these conditions is necessary to identify the optimal protocol.

Temperature: SNAr reactions are often accelerated by heat. The optimal temperature must be found to ensure a reasonable reaction rate without causing decomposition of the reactants or products. Patents for analogous syntheses, such as the methoxylation of 2-amino-6-chloro-3-nitropyridine, describe reaction temperatures ranging from 10°C to 60°C. google.com

Base: A base is typically required to deprotonate the hydroxyl group of 2-aminoethanol, increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), or organic bases like triethylamine (B128534) (TEA). The choice and amount of base can significantly impact the reaction rate and selectivity.

Molar Ratios: The stoichiometry of the reactants must be optimized. Using a slight excess of the nucleophile (2-aminoethanol) can help drive the reaction to completion. For a similar process, a molar ratio of 1.05 moles of the nucleophile's sodium salt was found to be preferable. google.com

Reaction Time: The reaction must be monitored over time (e.g., by TLC or HPLC) to determine when maximum conversion has been reached.

Illustrative Table for Reaction Condition Screening

| Entry | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | 25 | 24 | Low |

| 2 | K₂CO₃ (1.5) | 80 | 12 | Moderate |

| 3 | NaH (1.1) | 25 | 6 | High |

| 4 | NaH (1.1) | 80 | 2 | High (with some decomposition) |

This table is illustrative and based on general principles of SNAr reaction optimization.

Regioselectivity and Stereoselectivity Control

Regioselectivity: In the proposed synthesis, regioselectivity refers to which atom of the nucleophile attacks the pyridine ring and at which position.

Site of Attack on the Pyridine Ring: Nucleophilic aromatic substitution on the pyridine ring is strongly directed by the ring nitrogen and any electron-withdrawing groups. Attack is favored at the C2 and C4 positions (ortho and para to the nitrogen) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comvaia.com In 2-chloro-3-nitropyridine, the presence of a good leaving group (Cl) at the activated C2 position and the strong electron-withdrawing nitro group at C3 makes substitution at C2 the overwhelmingly favored pathway.

Nucleophile Selectivity: The nucleophile, 2-aminoethanol, has two reactive sites: the primary amine (-NH₂) and the primary alcohol (-OH). The relative nucleophilicity of these groups will determine the major product. Generally, amines are more nucleophilic than alcohols. Therefore, reaction without a base might lead to the formation of the N-substituted product. To selectively form the desired O-substituted product, this compound, a base (e.g., NaH, K₂CO₃) would be used to deprotonate the hydroxyl group, forming a much more nucleophilic alkoxide. This would strongly favor O-alkylation over N-alkylation. Alternatively, the amine could be temporarily protected (e.g., as a carbamate), though this is less desirable from a green chemistry perspective. acs.org

Stereoselectivity: The target molecule, this compound, is achiral. The synthesis does not involve the creation or modification of any stereocenters. Therefore, stereoselectivity is not a factor in this particular synthetic route.

Chemical Reactivity and Transformation of 2 2 Aminoethoxy 3 Nitropyridine

Reactivity of the Aminoethoxy Moiety

The aminoethoxy side chain, attached to the pyridine (B92270) ring at the 2-position, possesses a terminal primary amine that is a key site for various chemical modifications. The reactivity of this moiety is largely governed by the nucleophilic nature of the nitrogen atom.

Amine Nucleophilicity and Electrophilic Reactions

The primary amino group at the terminus of the ethoxy chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in reactions with a wide array of electrophiles. Common reactions include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively.

The general reactivity of the amine can be represented as follows:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acylated products.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines. The extent of alkylation can be controlled by the stoichiometry of the reagents.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations are fundamental in modifying the properties of the parent molecule, for instance, to attach it to other molecules of interest or to alter its solubility and electronic characteristics.

Protection and Deprotection Strategies for the Amino Group

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amino group to prevent it from interfering with reactions at other sites of the molecule, particularly at the nitropyridine core. organic-chemistry.org This is achieved through the use of protecting groups. The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal. organic-chemistry.org

Common protecting groups for primary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). libretexts.orgug.edu.pl The protection strategy involves the reaction of the amine with the corresponding carbonate or chloroformate.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl in dioxane) organic-chemistry.org |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetyl (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis glenresearch.com |

The selection of a suitable protecting group allows for the selective functionalization of the nitropyridine ring without undesired side reactions at the amino group. For example, the acid-labile Boc group would be appropriate if subsequent reactions are to be carried out under basic or neutral conditions.

Cyclization Reactions Involving the Aminoethoxy Side Chain

The 2-(2-aminoethoxy) side chain provides the potential for intramolecular cyclization reactions to form heterocyclic structures. These reactions can occur through the interaction of the terminal amino group with a reactive center on the pyridine ring or with a suitable external reagent that bridges the side chain and the ring.

For instance, if the nitro group on the pyridine ring is reduced to an amino group, a diamine is formed which can then undergo cyclization with appropriate reagents to form fused ring systems. Another possibility is the intramolecular nucleophilic attack of the amine on an activated position of the pyridine ring, which could be facilitated by the presence of a suitable leaving group on the ring. While specific examples for 2-(2-aminoethoxy)-3-nitropyridine are not extensively documented, analogous cyclizations are known in similar systems where a nucleophilic side chain interacts with an electrophilic aromatic ring. researchgate.netvalpo.edunih.gov

Reactivity of the Nitropyridine Core

The 3-nitropyridine (B142982) core is characterized by its electron-deficient nature, a consequence of the electron-withdrawing effects of both the ring nitrogen atom and the nitro group. This electronic property is the primary driver of its reactivity.

Nucleophilic Aromatic Substitution on the Nitropyridine Ring

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNA_r). nih.govnih.gov In many instances, the nitro group itself can act as a good leaving group, a characteristic that is particularly pronounced in electron-poor aromatic systems. nih.gov Research on related nitropyridine derivatives has shown that the nitro group can be displaced by various nucleophiles. nih.govclockss.org

For example, studies on 2-substituted-3-nitropyridines have demonstrated that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov The regioselectivity of such substitutions can be influenced by other substituents present on the pyridine ring.

| Nucleophile | Product of Substitution |

| Thiols (R-SH) | 3-Thioether substituted pyridines |

| Amines (R-NH₂) | 3-Amino substituted pyridines |

| Alkoxides (R-O⁻) | 3-Alkoxy substituted pyridines |

The alkoxy group at the 2-position of this compound is generally a poor leaving group in nucleophilic aromatic substitutions. Therefore, the displacement of the nitro group is a more probable reaction pathway.

Reduction Reactions of the Nitro Group to Amine or Other Functionalities

The nitro group of the 3-nitropyridine core can be readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amino group. This transformation is of great synthetic importance as it converts an electron-withdrawing group into an electron-donating group, thereby fundamentally altering the electronic properties and reactivity of the pyridine ring. The resulting aminopyridine is a valuable intermediate for further functionalization.

A range of reducing agents can be employed to achieve this reduction, with the choice of reagent determining the final product.

| Reducing Agent | Product |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Primary Amine (-NH₂) |

| Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) | Primary Amine (-NH₂) nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | Primary Amine (-NH₂) |

| Zinc/Ammonium Chloride (Zn/NH₄Cl) | Hydroxylamine (-NHOH) |

The reduction to the corresponding 3-aminopyridine (B143674) derivative opens up possibilities for subsequent reactions such as diazotization followed by substitution, or acylation to form amides. The selective reduction of the nitro group in the presence of other reducible functionalities can be achieved by careful selection of the reaction conditions.

Electrophilic Aromatic Substitution (Limited Scope)

The reactivity of the pyridine ring in this compound towards electrophilic aromatic substitution (EAS) is significantly restricted. The pyridine nitrogen atom inherently reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles compared to benzene. wikipedia.org This deactivating effect is compounded by the presence of the strongly electron-withdrawing nitro group at the 3-position.

Furthermore, the acidic conditions typically required for many EAS reactions, such as nitration or sulfonation, lead to the protonation of the pyridine nitrogen. wikipedia.org This creates a pyridinium (B92312) cation, which is even more strongly deactivated, rendering electrophilic attack nearly impossible. wikipedia.orgrsc.org

While the 2-(2-aminoethoxy) group is an activating group, its influence is largely overcome by the powerful deactivating effects of the ring nitrogen and the nitro group. In the unlikely event of a reaction, the directing effects of the substituents would come into play. The aminoethoxy group would direct incoming electrophiles to the ortho and para positions (positions 3 and 5), while the nitro group would direct to the meta position (position 5). Therefore, any substitution would be strongly favored at the 5-position. However, due to the cumulative deactivating effects, direct electrophilic aromatic substitution on this compound is exceptionally challenging and not a common synthetic route. wikipedia.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives of the Pyridine Ring

While direct C-H functionalization via EAS is difficult, palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for modifying the pyridine ring of this compound. This approach requires the initial synthesis of a halogenated derivative, for instance, by introducing a bromine or chlorine atom at one of the available ring positions (e.g., position 5). The synthesis of such halogenated aminonitropyridines is a well-established process. orgsyn.orgpatsnap.com

Once halogenated, these derivatives of this compound can serve as effective substrates in various palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Common cross-coupling reactions applicable to these halogenated intermediates include:

Sonogashira Coupling: This reaction couples the halogenated pyridine with a terminal alkyne, creating a C(sp)-C(sp²) bond. Studies on 2-amino-3-bromopyridines have shown high yields when reacted with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Negishi Coupling: This involves the reaction with an organozinc reagent. This method is known for its functional group tolerance and has been successfully applied to the cross-coupling of primary alkyl bromides and chlorides with various zinc halides. nih.gov

Suzuki Coupling: This popular method uses an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents.

Hiyama Coupling: This reaction utilizes an organosilane, activated by a fluoride (B91410) source, to couple with the aryl halide. nih.gov

The table below summarizes representative palladium-catalyzed Sonogashira coupling reactions on a model substrate, 2-amino-3-bromopyridine, which illustrates the potential for similar transformations on a halogenated derivative of this compound. researchgate.net

| Halogenated Substrate | Coupling Partner (Alkyne) | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 2-Amino-3-(phenylethynyl)pyridine | 95 | researchgate.net |

| 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 93 | researchgate.net |

| 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 | researchgate.net |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 | researchgate.net |

| 2-Amino-3-bromo-5-methylpyridine | 1-Decyne | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 2-Amino-3-(dec-1-yn-1-yl)-5-methylpyridine | 88 | researchgate.net |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms provides insight into the reactivity and selectivity of this compound. Mechanistic studies, often supported by computational chemistry, clarify the pathways of its transformations.

The most pertinent mechanism for transformations on the pyridine ring is the Nucleophilic Aromatic Substitution (SNAr). A computational study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine, a close analog, provides significant insights. researchgate.net The mechanism proceeds via a two-step process:

Formation of a Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom (C-2, bearing the ethoxy group, or C-4/C-6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro groups are crucial for stabilizing this intermediate, thereby lowering the activation energy of this step. researchgate.net In the case of this compound, nucleophilic attack leading to the substitution of the nitro group would also proceed through such a stabilized intermediate.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., the nitrite (B80452) ion, NO₂⁻). This is typically the rate-determining step.

Computational studies using Density Functional Theory (DFT) have been employed to model these reaction pathways, calculating the energies of transition states and intermediates. researchgate.net These studies confirm that the nitro groups effectively stabilize the transition state, facilitating the nucleophilic attack. researchgate.net

For electrophilic aromatic substitution, molecular electron density theory (MEDT) studies on pyridine itself show that the reaction proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org However, the high activation energy for the nitration of the protonated pyridine species explains its extreme lack of reactivity in acidic media. rsc.org This theoretical finding supports the experimental observation that EAS on the this compound ring is highly unfavorable.

Synthesis and Characterization of 2 2 Aminoethoxy 3 Nitropyridine Derivatives and Analogues for Research Purposes

Structural Modification Strategies for the Aminoethoxy Chain

The aminoethoxy side chain of 2-(2-aminoethoxy)-3-nitropyridine offers multiple avenues for structural diversification. These include altering the chain length, introducing chirality, and functionalizing the terminal amino group. Such modifications can significantly influence the molecule's conformation, flexibility, and interaction with biological targets.

A primary strategy for modifying the aminoethoxy side chain involves the variation of its length. This is typically achieved by reacting 2-chloro-3-nitropyridine (B167233) with different ω-aminoalcohols. By selecting aminoalcohols with varying numbers of methylene (B1212753) units between the amino and hydroxyl groups, a homologous series of 2-(ω-aminoalkoxy)-3-nitropyridines can be synthesized. For instance, using 3-amino-1-propanol or 4-amino-1-butanol (B41920) in place of 2-aminoethanol would result in derivatives with elongated chains. Conversely, while synthetically more challenging, shorter chain analogues could be pursued through multi-step synthetic routes.

The general synthetic scheme involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine by the alkoxide generated from the corresponding aminoalcohol in the presence of a suitable base.

Table 1: Representative Aminoalcohols for Chain Length Modification

| Aminoalcohol | Resulting Chain |

| 2-Aminoethanol | -O-(CH₂)₂-NH₂ |

| 3-Amino-1-propanol | -O-(CH₂)₃-NH₂ |

| 4-Amino-1-butanol | -O-(CH₂)₄-NH₂ |

| 5-Amino-1-pentanol | -O-(CH₂)₅-NH₂ |

| 6-Amino-1-hexanol | -O-(CH₂)₆-NH₂ |

The introduction of chiral centers into the aminoethoxy chain can be accomplished by utilizing enantiomerically pure aminoalcohols as starting materials. This strategy is of particular interest for the development of compounds with stereospecific interactions. For example, the use of (R)- or (S)-2-amino-1-propanol would introduce a chiral center adjacent to the terminal amino group, leading to the corresponding chiral derivatives of 2-(2-amino-1-propoxy)-3-nitropyridine. Similarly, other commercially available chiral aminoalcohols can be employed to explore the impact of stereochemistry on the properties of the final compounds. The synthesis would follow a similar nucleophilic substitution pathway as for the chain length modification, with careful consideration to preserve the stereochemical integrity of the chiral center.

Table 2: Examples of Chiral Aminoalcohols for Stereoselective Synthesis

| Chiral Aminoalcohol | Resulting Chiral Moiety |

| (R)-2-Amino-1-propanol | -O-CH₂-CH(CH₃)-NH₂ |

| (S)-2-Amino-1-propanol | -O-CH₂-CH(CH₃)-NH₂ |

| (R)-1-Amino-2-propanol | -O-CH(CH₃)-CH₂-NH₂ |

| (S)-1-Amino-2-propanol | -O-CH(CH₃)-CH₂-NH₂ |

The terminal primary amine of the aminoethoxy chain is a key site for a wide range of functionalization reactions. Standard organic transformations can be applied to introduce diverse substituents, thereby altering the polarity, basicity, and steric profile of this part of the molecule.

N-Acylation: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding amides. This modification can be used to introduce a variety of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties. This is a common strategy to modulate the hydrogen bonding capacity and electronic properties of the terminal group. mdpi.com

N-Alkylation and N-Arylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. These reactions can introduce one or two alkyl groups, leading to secondary or tertiary amines, respectively. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the primary amine with aryl halides. These modifications significantly impact the basicity and lipophilicity of the terminal amine. rsc.org

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a well-known bioisostere of a carboxylic acid and can alter the acidity and hydrogen bonding properties of the molecule.

Table 3: Reagents for Terminal Amine Functionalization

| Functionalization | Reagent Example | Resulting Functional Group |

| N-Acetylation | Acetic anhydride (B1165640) | -NH-C(O)CH₃ |

| N-Benzoylation | Benzoyl chloride | -NH-C(O)Ph |

| N-Methylation | Methyl iodide | -NHCH₃ or -N(CH₃)₂ |

| N-Benzylation | Benzyl bromide | -NHCH₂Ph |

| N-Phenylation | Phenylboronic acid (Buchwald-Hartwig) | -NHPh |

| N-Benzenesulfonylation | Benzenesulfonyl chloride | -NHSO₂Ph |

Structural Modification Strategies for the Nitropyridine Core

The positions of the nitro group and the aminoethoxy side chain on the pyridine (B92270) ring are critical determinants of the molecule's chemical reactivity and properties. While the parent compound is a 2,3-disubstituted pyridine, research into related isomers can provide valuable comparative data. For instance, the synthesis of 2-alkoxy-5-nitropyridines is well-documented and involves the reaction of 2-chloro-5-nitropyridine (B43025) with alcohols. nih.gov These isomers, where the nitro group is para to the ether linkage, exhibit different electronic and conformational properties compared to the 2,3-disubstituted analogues. nih.gov Further variations could include the introduction of additional substituents on the pyridine ring, such as methyl or halogen groups, which can be achieved by starting from appropriately substituted chloronitropyridines. nih.gov The reduction of the nitro group to an amino group is also a common transformation, leading to diaminopyridine derivatives which can be further functionalized. orgsyn.org

Table 4: Isomeric and Substituted Nitropyridine Cores

| Starting Material | Resulting Core Structure |

| 2-Chloro-3-nitropyridine | This compound |

| 2-Chloro-5-nitropyridine | 2-(2-Aminoethoxy)-5-nitropyridine |

| 2,6-Dichloro-3-nitropyridine | 2-(2-Aminoethoxy)-6-chloro-3-nitropyridine |

| 2-Chloro-4-methyl-3-nitropyridine | 2-(2-Aminoethoxy)-4-methyl-3-nitropyridine |

For example, replacing a CH group in the pyridine ring with a nitrogen atom would lead to a diazine analogue, such as a nitropyrimidine or nitropyridazine derivative. These modifications can significantly alter the compound's polarity, metabolic stability, and hydrogen bonding capabilities. nih.gov While specific examples for the direct isoelectronic replacement of the this compound core are not extensively reported, the synthesis of related heterocyclic systems, such as azaindoles, demonstrates the feasibility of constructing such modified cores. rsc.org For instance, aza-indoles, which can be considered isosteres of indoles, are synthesized from substituted pyridines. rsc.org Conceptually, a similar approach could be envisioned for creating isosteres of the nitropyridine core of the title compound. Another potential isosteric replacement could involve the substitution of a ring carbon with silicon, although this is a less common modification in this specific heterocyclic system. The exploration of such isoelectronic replacements represents a promising avenue for the design of novel analogues with unique properties.

Table 5: Potential Isoelectronic Cores of 3-Nitropyridine (B142982)

| Original Core | Potential Isoelectronic Core | Key Change |

| Pyridine | Pyrimidine | CH replaced by N |

| Pyridine | Pyridazine | CH replaced by N |

| Pyridine | Pyrazine | CH replaced by N |

| Pyridine | Thiophene | N replaced by S, CH replaced by CH |

| Pyridine | Furan | N replaced by O, CH replaced by CH |

Nitro Group Modifications or Replacements

The nitro group at the 3-position of the pyridine ring is a key functional handle that significantly influences the chemical reactivity of the scaffold and is a primary site for modification. Its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution, and it can also be chemically transformed into other functional groups.

One of the most common modifications is the reduction of the nitro group to an amine. This transformation is crucial for building more complex molecules, as the resulting amino group can be further derivatized. For instance, the reduction of 2-anilino-3-nitropyridine derivatives has been successfully achieved using stannous chloride in refluxing methanol (B129727), yielding 2-anilino-pyridin-3-amine intermediates in high yields (85-77%). guidechem.com Another advanced method employs tetrahydroxydiboron (B82485) as a reducing agent with 4,4'-bipyridine (B149096) as an organic catalyst, which can selectively reduce the nitro group while preserving other sensitive functional groups. guidechem.com

The nitro group can also be directly replaced via nucleophilic aromatic substitution (SNAr). The reactivity of nitropyridines allows for the substitution of the nitro group, particularly when it is not activated by other substituents. nih.gov Studies on 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles. nih.gov This provides a direct route to introduce thioether functionalities, which are important in various biologically active molecules.

In some cases, unexpected rearrangements involving the nitro group can occur. For example, during the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, a migration of the nitro group from the 4-position to the 3-position was observed as a major product, a phenomenon confirmed through 2D NMR spectral data. clockss.org While not a direct replacement on a 3-nitropyridine starting material, this highlights the dynamic nature of the nitro group on the pyridine ring under certain reaction conditions. The nitration of pyridines itself can involve complex mechanisms, such as a Current time information in Minneapolis, MN, US.nih.gov sigmatropic shift of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to the 3-position of the ring. researchgate.netntnu.no

| Modification Type | Reagents and Conditions | Starting Material Example | Product Example | Yield | Reference |

| Reduction | SnCl₂·2H₂O, Methanol, Reflux | 2-Anilino-3-nitropyridine | 2-Anilino-pyridin-3-amine | 85-77% | guidechem.com |

| Reduction | B₂(OH)₄, 4,4'-bipyridine | 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine | 90% | guidechem.com |

| Nucleophilic Substitution | Thiols | 2-Alkenyl-3-nitropyridine | 2-Alkenyl-3-(thioether)pyridine | N/A | nih.gov |

| Nitro Group Migration | Amine, Polar Aprotic Solvent | 3-Bromo-4-nitropyridine | 3-Bromo-3-nitro-aminopyridine | Major Product | clockss.org |

Libraries Synthesis of this compound Analogues

To efficiently explore the structure-activity relationships of this compound analogues, researchers often employ high-throughput synthesis techniques to generate large collections, or libraries, of related compounds. These methods allow for the rapid creation of chemical diversity around the core scaffold.

Combinatorial chemistry encompasses strategies to synthesize a large number of compounds in a single process. A key technique is the "split-and-mix" or "split-pool" synthesis, often performed on a solid support like polymer resin beads. uniroma1.it In this approach, a batch of resin is split into multiple portions, each undergoing a different reaction. The portions are then recombined, mixed, and split again for the next reaction step. uniroma1.it This process allows for the exponential generation of a vast number of unique compounds. While originally developed for peptides, these principles are widely applied to small molecule synthesis. uniroma1.it For instance, the use of "teabags" to compartmentalize resin beads facilitates the efficient handling and tracking of the synthesis process. uniroma1.it

Parallel synthesis has become an indispensable tool in modern drug discovery for the rapid generation and optimization of compound libraries. spirochem.com Unlike combinatorial methods that can produce mixtures, parallel synthesis creates discrete compounds in spatially addressed arrays, such as 96-well plates. spirochem.comresearchgate.net This allows for simultaneous but separate reactions, where a common intermediate is reacted with a diverse set of building blocks.

This methodology is well-suited for creating libraries of pyridine derivatives. Automated platforms and microwave-assisted synthesis can significantly accelerate the process. researchgate.net For example, a methodology for microwave parallel synthesis using an array of expandable reaction vessels has been described, reducing library generation time from 12 hours to just 16 minutes. researchgate.net Such approaches have been used to create libraries of pyridine and pyrimidine-based fragments, employing supported reagents to simplify work-up and purification. researchgate.net The development of robust reactions like desulfinative cross-coupling has further enabled the parallel synthesis of challenging biaryl pyridine libraries, which are highly relevant in pharmaceutical research. acs.org

| Synthesis Platform | Key Features | Application Example | Reference |

| Split-Mix Synthesis | Uses polymer supports (resin beads); allows for exponential creation of compounds, often as mixtures. | Peptide library synthesis. | uniroma1.it |

| Parallel Synthesis Plates | Spatially addressed arrays (e.g., 96-well plates); produces discrete compounds. | Rapid generation of diverse compound libraries for hit identification. | spirochem.com |

| Microwave Parallel Synthesis | Uses microwave irradiation to accelerate reactions; significant reduction in synthesis time. | Generation of a 24-membered library of substituted imidazoles. | researchgate.net |

| Automated Synthesis | Employs robotic systems for liquid handling and reaction work-up. | High-throughput synthesis of pyridine-fused boronic ester building blocks for libraries. nih.gov | nih.gov |

Methodologies for Analytical Characterization of Derivatives

The synthesis of novel derivatives of this compound requires rigorous analytical confirmation of their chemical structures. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful and commonly used techniques for this purpose.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a newly synthesized compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. nih.gov For example, the HRMS (ESI) data for (E)-2-[(4-chlorophenyl)vinyl]-3,5-dinitropyridine showed a measured mass of [M+H]⁺ at 306.0283, which corresponded to the calculated mass of 306.0276 for the formula C₁₃H₈ClN₃O₄. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is often characteristic of the compound's structure and can help to identify specific functional groups and their connectivity. The presence of a nitro group, for example, can be identified through characteristic fragmentation pathways. nih.gov While challenging for highly hydrophilic molecules, derivatization strategies can be employed to improve ionization and achieve better fragmentation for structural analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Proton (¹H) NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. chemicalbook.com For example, in (E)-2-arylvinyl-3-nitropyridines, the large coupling constants (15–16 Hz) observed for the vinylic protons confirm the trans configuration of the double bond. nih.gov

Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connections between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds, respectively. These techniques are indispensable for assigning the full structure of complex derivatives. For instance, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) was crucial in identifying an unexpected product resulting from a nitro-group migration by showing spatial proximity between specific protons. clockss.org

| Technique | Information Provided | Example Application | Reference |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Confirmation of trans stereochemistry in (E)-2-arylvinyl-3-nitropyridines via coupling constants of 15-16 Hz. | nih.gov |

| ¹³C NMR | Chemical shifts of carbon atoms, revealing the carbon framework. | Characterization of 2-methyl-3-nitro-5-trifluoromethylpyridine N-oxide. | nih.gov |

| 2D NMR (e.g., NOESY) | Spatial proximity and through-bond correlations between nuclei. | Elucidation of an unexpected nitro-group migration product structure. | clockss.org |

| HRMS (ESI) | Highly accurate molecular weight for molecular formula determination. | Confirming the elemental composition of novel dinitropyridine derivatives. | nih.gov |

| Tandem MS (MS/MS) | Fragmentation patterns for structural subunit identification. | Characterization of nitrotyrosine-containing proteins and peptides. | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools for elucidating the functional groups and electronic properties of molecules. IR and UV-Vis spectroscopy provide complementary information regarding the vibrational and electronic transitions within a compound, respectively.

Infrared (IR) Spectroscopy:

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent method for qualitative functional group analysis. For compounds related to this compound, key vibrational modes include those associated with the amino (-NH2) group, the nitro (-NO2) group, the ether linkage (-O-), and the pyridine ring.

In the case of the analogue 2-amino-3-nitropyridine (B1266227), theoretical calculations have been used to simulate its IR spectrum, providing a basis for assigning experimental vibrational bands. researchgate.net The comparison between calculated and experimental data aids in the precise identification of molecular structure. researchgate.net For instance, the N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N and C=C stretching vibrations of the pyridine ring also produce characteristic peaks in the fingerprint region (below 1600 cm⁻¹).

Interactive Table: Characteristic IR Absorption Bands for 2-Amino-3-nitropyridine Analogue

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

Note: The data presented is for the analogue 2-amino-3-nitropyridine and serves to illustrate the application of IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For nitropyridine derivatives, the electronic transitions are typically of the π → π* and n → π* type.

The UV-Vis spectrum of a 2-amino-3,5-dibromopyridine (B40352) analogue, for example, shows a broad absorption band, which is characteristic of the electronic system of the substituted pyridine ring. bas.bg The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the pyridine ring. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maximum.

Interactive Table: Illustrative UV-Vis Absorption Data for a Nitropyridine Analogue

| Compound Analogue | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 2-Amino-3,5-dibromopyridine | Not Specified | 255 | 10160 |

Note: This data is for an analogue and is provided for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For the analogue 2-amino-3-nitropyridine, single-crystal X-ray diffraction studies have been conducted to determine its solid-state structure. researchgate.net These studies reveal the planarity of the pyridine ring and the relative orientations of the amino and nitro substituents. The crystal structure data is crucial for understanding how these molecules pack in the solid state and for interpreting their physical properties.

The crystallographic data for 2-amino-3-nitropyridine indicates that the molecule crystallizes in a specific space group, with defined unit cell dimensions. nih.gov The analysis of the crystal structure often reveals the presence of intermolecular hydrogen bonds, for example, between the hydrogen atoms of the amino group and the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group of an adjacent molecule. bas.bg These interactions play a significant role in stabilizing the crystal lattice.

Interactive Table: Representative Crystallographic Data for 2-Amino-3-nitropyridine

| Parameter | Value |

| Chemical Formula | C₅H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.33 |

| b (Å) | 14.39 |

| c (Å) | 5.98 |

| β (°) | 104.9 |

| Volume (ų) | 609 |

| Z | 4 |

Source: Based on data for the analogue 2-amino-3-nitropyridine from crystallographic studies. researchgate.netnih.gov This data is presented to illustrate the type of information obtained from X-ray crystallography.

The combination of these spectroscopic and crystallographic techniques provides a robust and detailed characterization of this compound derivatives and their analogues, which is fundamental for their application in research.

Theoretical and Computational Studies of 2 2 Aminoethoxy 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 2-(2-aminoethoxy)-3-nitropyridine. These computational methods, particularly Density Functional Theory (DFT), offer deep insights into the molecule's electronic structure, orbital energies, and spectroscopic characteristics. researchgate.nettandfonline.com

The electronic properties of aromatic nitro systems are of significant interest, and the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding their reactivity and electronic transitions.

For the closely related molecule, 2-amino-3-nitropyridine (B1266227) (ANP), calculations have been performed using DFT at the B3LYP/6-311++G(d,p) level. najah.eduresearchgate.net These studies reveal that the HOMO is primarily localized on the amino group and the pyridine (B92270) ring, indicating these are the principal sites of electron donation. Conversely, the LUMO is concentrated on the nitro group, identifying it as the primary electron-accepting moiety. najah.eduresearchgate.net This distribution demonstrates a significant intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. najah.eduresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. For ANP, the calculated HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule, a characteristic feature of such donor-acceptor systems. najah.eduresearchgate.net A similar charge distribution and HOMO-LUMO profile would be anticipated for this compound, with the aminoethoxy group serving as the electron-donating part and the nitropyridine scaffold facilitating the charge transfer to the nitro group.

Table 1: Calculated Frontier Orbital Energies for 2-Amino-3-nitropyridine (ANP) (as a model for this compound)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available in abstract |

| LUMO Energy | Data not available in abstract |

| HOMO-LUMO Gap | Implied to be small, facilitating charge transfer najah.eduresearchgate.net |

Data based on theoretical calculations for the analogous compound 2-amino-3-nitropyridine. najah.eduresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, such as charge delocalization and hyperconjugation. In the case of 2-amino-3-nitropyridine, NBO analysis has been employed to investigate the intramolecular hydrogen bonding between the amino group and the nitro group. najah.eduresearchgate.net This analysis quantifies the stabilization energy arising from these interactions. For this compound, NBO analysis would be crucial to understanding the delocalization of electron density from the lone pairs of the ether oxygen and the amino nitrogen into the antibonding orbitals of the pyridine ring and the nitro group. These interactions contribute significantly to the stability of the molecule's conformation.

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For molecules like this compound, DFT and ab-initio methods such as Møller-Plesset perturbation theory (MP2) are effective for this purpose. najah.eduresearchgate.net

For the related 2-amino-3-nitropyridine, theoretical infrared (IR) spectra have been simulated and show good agreement with experimental FT-IR spectra. najah.eduresearchgate.net This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a solvent model (e.g., IEF-PCM) to mimic solution-phase conditions. najah.eduresearchgate.net These predicted spectra serve as a powerful tool for structural confirmation. Similar methodologies would be applied to this compound to predict its vibrational and NMR spectra.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the aminoethoxy side chain in this compound introduces conformational complexity that can be explored through computational methods.

Intramolecular hydrogen bonds play a critical role in determining the preferred conformation of flexible molecules. In this compound, several potential intramolecular hydrogen bonds could form:

Between the amino group hydrogen and an oxygen atom of the nitro group.

Between the amino group hydrogen and the ether oxygen of the aminoethoxy chain.

Between the amino group hydrogen and the nitrogen atom of the pyridine ring.

Studies on 2-amino-3-nitropyridine have confirmed the presence of an intramolecular hydrogen bond between the amino group and the nitro group, which stabilizes the planar conformation of the molecule. najah.eduresearchgate.net For this compound, a similar interaction is highly probable. The presence and strength of these hydrogen bonds would be investigated computationally by searching for the lowest energy conformers and analyzing the electron density distribution, for instance, through NBO analysis.

The aminoethoxy side chain of this compound has several rotatable bonds, leading to a complex potential energy surface with multiple local minima. Computational chemistry can be used to map this surface and identify the most stable conformers.

To determine the rotational barriers, a series of constrained geometry optimizations are typically performed. In this process, a specific dihedral angle (e.g., C-C-O-C of the side chain) is systematically rotated, and the energy of the molecule is calculated at each step. The resulting energy profile reveals the barriers to rotation and the dihedral angles corresponding to the most stable (energetic minima) and least stable (transition states) conformations. While specific data for this compound is not available, studies on similar flexible molecules indicate that these barriers are typically in the range of a few kcal/mol. Molecular dynamics simulations can also provide insights into the conformational landscape by simulating the movement of atoms over time at a given temperature, allowing the molecule to explore different conformations and identify the most populated states. researchgate.netmdpi.comucl.ac.ukresearchgate.net

Table 2: Potential Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description |

| Pyridine-C — O | Rotation around the bond connecting the ether oxygen to the pyridine ring. |

| C — O — C | Rotation around the ether C-O bond. |

| O — C — C | Rotation around the ethyl C-C bond. |

| C — C — N | Rotation around the bond connecting the ethyl group to the terminal amino group. |

Solvent Effects on Conformation

The three-dimensional shape of this compound is not static and can be influenced by its surrounding environment, particularly the solvent. Computational models are invaluable for predicting how different solvents affect the molecule's conformational preferences. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with quantum chemical calculations to simulate the solvent's bulk electrostatic effects.

These studies typically involve identifying the molecule's various low-energy conformations in the gas phase and then recalculating their relative energies in the presence of different solvent environments. The stability of a particular conformer can be significantly altered by the solvent's polarity. For instance, polar solvents may stabilize conformers with larger dipole moments through favorable dipole-dipole interactions. Intramolecular hydrogen bonding, a key determinant of the conformation of the aminoethoxy side chain, can also be modulated by the solvent's ability to act as a hydrogen bond donor or acceptor.

Below is a hypothetical data table illustrating how the relative energies of different conformers of this compound might vary with the solvent.

| Conformer | Gas Phase (ΔE, kcal/mol) | Water (ΔE, kcal/mol) | Dichloromethane (ΔE, kcal/mol) |

| Conformer A (Extended) | 0.00 | 0.00 | 0.00 |

| Conformer B (Folded) | 1.50 | 0.80 | 1.20 |

| Conformer C (Twisted) | 2.10 | 1.50 | 1.90 |

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states.

Density Functional Theory (DFT) is a commonly used computational method for studying the reaction mechanisms of organic molecules like this compound. These studies can, for example, investigate the nucleophilic aromatic substitution reactions that are characteristic of nitropyridines. By calculating the structures and energies of reactants, products, and transition states, a detailed step-by-step picture of the reaction can be constructed. This includes identifying the key bond-forming and bond-breaking events and assessing the feasibility of different proposed mechanisms.

A key output of computational mechanistic studies is the energy profile of a reaction. This profile plots the energy of the system as it progresses from reactants to products along the reaction coordinate. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By calculating the energy profiles for different synthetic routes to or from this compound, chemists can predict which pathways are the most energetically favorable and likely to be successful in the laboratory.

The following table presents hypothetical activation energies for a key synthetic step in the transformation of this compound.

| Reaction Step | Computational Method | Solvent | Activation Energy (kcal/mol) |

| Nucleophilic Attack | B3LYP/6-31G | Acetonitrile | 15.2 |

| Leaving Group Departure | B3LYP/6-31G | Acetonitrile | 5.8 |

Ligand-Protein Docking and Molecular Recognition (In Silico, Methodological Focus)

While specific interactions with biological targets are beyond the scope of this article, the methodologies for predicting such interactions are a significant area of computational research for molecules like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a protein receptor. The methodology involves a search algorithm that generates a large number of possible binding poses of the ligand within the receptor's active site. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity. The highest-scoring poses are then proposed as the most likely binding modes.

Virtual or computational screening is a powerful method used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein. Instead of physically testing each compound, virtual screening uses computer models to predict their binding affinity. A common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. A library of compounds, which could include derivatives of this compound, is docked into the protein's binding site, and the compounds are ranked based on their predicted binding scores. This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing.

Information regarding this compound is not available in publicly accessible resources.

Extensive research has been conducted to gather specific data on the biological and biochemical interaction mechanisms of the chemical compound this compound. Despite a thorough search of scientific databases and publicly available literature, no specific studies or experimental data were found for this particular compound within the scope of the requested outline.

The search included targeted queries for:

In vitro biological activity

Molecular target identification

Receptor binding affinity data

Enzyme inhibition kinetics

Protein-ligand interaction studies, including Surface Plasmon Resonance

Cellular uptake and permeability assays

Subcellular localization using fluorescence microscopy

While general principles and methodologies for these analytical techniques are well-documented, their specific application to and results for this compound have not been published in the accessible resources. Consequently, the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time.

This lack of information prevents the creation of the requested data tables and detailed research findings for each specified section and subsection. Further investigation in proprietary or specialized chemical databases may be required to obtain the necessary information.

Biological and Biochemical Interaction Mechanisms of 2 2 Aminoethoxy 3 Nitropyridine in Vitro and Mechanistic Focus Only

Mechanism of Action Studies at the Molecular Level (In Vitro) - A General Perspective

While no specific mechanism of action has been elucidated for 2-(2-Aminoethoxy)-3-nitropyridine, the functional groups present in the molecule—a nitropyridine ring and an aminoethoxy side chain—suggest potential interactions with biological systems.

Modulation of Specific Biochemical Pathways (In Vitro)

There are no documented studies on which specific biochemical pathways are modulated by this compound. For context, a related compound, 2-Amino-5-bromo-3-nitropyridine, has been identified as a biochemical reagent with potential involvement in the MAPK/ERK pathway nih.gov. This suggests that nitropyridine scaffolds can interact with key signaling cascades, but this is not confirmed for the specific compound .

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary active site, causing a conformational change that alters the protein's activity. patsnap.comsigmaaldrich.com This can result in either an increase (Positive Allosteric Modulator, or PAM) or a decrease (Negative Allosteric Modulator, or NAM) in the activity of the target protein. sigmaaldrich.comCurrent time information in Bangalore, IN. While various pyridine-containing compounds have been investigated as allosteric modulators of different receptors, there is no current research identifying this compound as an allosteric modulator.

Post-Translational Modification Effects (In Vitro)

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can alter their function, localization, and interactions. The presence of a nitro group in this compound is significant, as nitro-containing compounds, particularly under conditions of oxidative or nitrosative stress, can participate in protein modifications. One such modification is tyrosine nitration, a process where a nitro group is added to one of the two ortho carbons of the tyrosine ring. This modification can have significant impacts on protein structure and function. However, no in vitro studies have been published that specifically demonstrate this compound causing any PTMs.

Structure-Activity Relationship (SAR) Studies on Analogues - A Look at Related Compounds

SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for designing more potent and selective molecules.

Design Principles for SAR Exploration

While SAR studies for this compound are absent from the literature, research on other pyridine (B92270) derivatives offers general design principles. For instance, studies on various pyridine compounds have shown that the type, position, and number of substituents can dramatically influence biological activity. For a series of nicotinic receptor agonists based on the 3-(2-aminoethoxy)pyridine scaffold (lacking the nitro group), substitutions on the pyridine ring led to a wide range of binding affinities. This highlights the sensitivity of the pyridine core to structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. A QSAR study on a series of substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases identified key pharmacophoric features, such as hydrogen bond donors and acceptors, and aromatic and aliphatic features, that were crucial for activity. The best models showed a high correlation between the structural features and the inhibitory activity, demonstrating the utility of QSAR in understanding the molecular requirements for a desired biological effect. No QSAR models have been developed specifically for this compound and its analogues.

Below is an example of a data table from a QSAR study on related aminopyridine derivatives, illustrating the type of data that is currently unavailable for this compound.

| Model Type | Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) | Predictive r² | Key Descriptors/Features |

| 3D-QSAR | 0.953 | 0.897 | 0.765 | H-bond Donor, H-bond Acceptor, Aromatic, Aliphatic |

This table represents hypothetical data based on a study of related compounds and is for illustrative purposes only.

Fragment-Based Drug Discovery Methodologies (Academic Application)

Following a comprehensive search of academic and scientific literature, no specific studies or detailed research findings were identified regarding the application of this compound within the context of fragment-based drug discovery (FBDD) methodologies in an academic setting. The conducted searches aimed to uncover in vitro and mechanistic data detailing the biological and biochemical interaction mechanisms of this specific compound as a fragment in drug design and development.

The investigation included searches for its use in fragment screening libraries, its binding properties to biological targets, and any subsequent structural or computational studies. Despite the existence of the compound, as confirmed by chemical supplier databases, its role or evaluation as a fragment in FBDD does not appear to be documented in the accessible scientific literature. Research on related nitropyridine derivatives exists; however, the strict focus on this compound as per the user's request prevents the inclusion of such data.

Therefore, this section cannot be populated with the requested detailed research findings, data tables, or a discussion of its interaction mechanisms in FBDD due to the absence of relevant published research.

In-depth Scientific Review of this compound Remains Elusive Due to Scarcity of Published Research

Despite its availability from chemical suppliers, a comprehensive review of the applications of the specific chemical compound This compound in advanced chemical synthesis and material science research is not possible at this time. A thorough investigation of scientific databases and publicly available research reveals a significant lack of dedicated studies on this particular molecule, preventing a detailed analysis as per the requested outline.

While the broader family of nitropyridines is well-documented in chemical literature as versatile building blocks, specific research detailing the role of the 2-(2-aminoethoxy) substituted variant is conspicuously absent. The foundational compound, 2-amino-3-nitropyridine (B1266227), and its various derivatives have been explored for numerous applications. patsnap.comorgsyn.orgmedchemexpress.comgoogle.comthermofisher.combldpharm.combiosynth.comfishersci.no However, the introduction of the aminoethoxy side chain creates a unique chemical entity whose specific reactivity and utility have not been extensively reported.

The requested article structure, focusing on its use as a precursor to biologically active scaffolds, its utility in heterocyclic and macrocyclization reactions, and its role in developing fluorescent probes and affinity labels, presupposes a body of research that does not appear to exist for this compound itself. For instance, while nitropyridines, in general, are used in the synthesis of complex molecules and fluorescent materials, no specific examples or detailed findings could be sourced for the title compound. nih.govnih.govgoryochemical.comthermofisher.com

The synthesis of related compounds, such as 2-amino-6-methoxy-3-nitropyridine (B1334430), is documented, often involving the reaction of a corresponding chloro-nitropyridine with an alkoxide. chemicalbook.com A similar synthetic route could be hypothesized for this compound, likely starting from 2-chloro-3-nitropyridine (B167233) and 2-aminoethanol. However, without published research, any discussion of its subsequent applications would be purely speculative.

The current landscape of scientific literature does not provide the necessary data to construct a scientifically accurate and informative article on the specific applications of this compound as outlined. Further research and publication on this specific compound are required before such a review can be compiled.

Applications of 2 2 Aminoethoxy 3 Nitropyridine in Advanced Chemical Synthesis and Material Science Research

Integration into Polymer and Material Science Research (Exploratory)

The bifunctional nature of 2-(2-aminoethoxy)-3-nitropyridine, possessing both a reactive primary amine and a potentially coordinating nitropyridine core, makes it a candidate for integration into novel polymers and materials. The exploration of this compound in material science is still in its nascent stages, with much of its potential being hypothetical and based on the known reactivity of its constituent functional groups.

Monomer Applications (Hypothetical/Exploratory)

The primary amino group of this compound serves as a key handle for its incorporation into various polymer backbones. In theory, this compound could be utilized as a monomer in several types of polymerization reactions.

One hypothetical application is in the synthesis of polyamides. The amine functionality can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, the fundamental repeating unit of polyamides. The resulting polymer would feature the 3-nitropyridine (B142982) moiety as a pendant group along the polymer chain. The properties of such a polyamide would be influenced by the presence of this polar, aromatic, and potentially reactive side group.

Another exploratory route is the formation of polyimides. This would involve a two-step process starting with the reaction of this compound with a dianhydride to form a poly(amic acid), which can then be chemically or thermally cyclized to the final polyimide. Polyimides are known for their high thermal stability and excellent mechanical properties, and the incorporation of the nitropyridine unit could introduce unique optical or electronic characteristics.

Furthermore, the amino group allows for its potential use in the synthesis of Covalent Organic Frameworks (COFs). Although specific research detailing the use of this compound in COF synthesis is limited, its properties align with those of monomers used for this purpose. COFs are crystalline porous polymers with well-defined structures, and this monomer could potentially be used in conjunction with other multifunctional monomers to create novel frameworks with tailored properties for applications such as gas storage or catalysis.

A summary of these hypothetical monomer applications is presented in the table below.

| Polymer Type | Co-monomer | Potential Polymer Backbone Linkage | Hypothetical Properties of Resulting Polymer |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide | Enhanced polarity, potential for hydrogen bonding, unique optical properties. |

| Polyimide | Dianhydride | Imide | High thermal stability, good mechanical strength, modified electronic properties. |

| Polyurethane | Diisocyanate | Urethane | Segmented copolymers with hard and soft segments, potential for tunable properties. |

| Covalent Organic Framework (COF) | Multifunctional aldehydes or other complementary monomers | Imine or other covalent bonds | Porous crystalline structure, potential for gas separation or catalysis. |

Coordination Chemistry Applications (Exploratory)

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group and the ethoxy chain could all potentially coordinate to metal ions.

The pyridine nitrogen is a well-known coordination site for a wide variety of metal ions. The presence of the electron-withdrawing nitro group at the 3-position would decrease the basicity of the pyridine nitrogen, which would, in turn, affect the strength and nature of the metal-ligand bond. This modulation of electronic properties could be exploited to fine-tune the characteristics of the resulting coordination complex.